N'-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide
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Overview
Description
N’-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is a complex organic compound that features a combination of aromatic rings, a nitrile group, and an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the 2-cyanophenylamine, followed by the introduction of the furan and thiophene rings through cross-coupling reactions. The final step would involve the formation of the oxamide group through a condensation reaction with an appropriate oxalyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide, while reduction of the nitrile group would produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N’-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N’-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of aromatic rings and functional groups could make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N’-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Cyanophenyl)-N-[2-(thiophen-2-yl)-2-hydroxyethyl]oxamide
- N’-(2-Cyanophenyl)-N-[2-(furan-2-yl)-2-hydroxyethyl]oxamide
- N’-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide
Uniqueness
N’-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is unique due to the presence of both furan and thiophene rings in its structure. This combination of heterocycles can impart distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c20-9-12-4-1-2-5-14(12)22-19(25)18(24)21-10-15(23)17-8-13(11-27-17)16-6-3-7-26-16/h1-8,11,15,23H,10H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFKBFGFQDZNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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